 
            | REACTION_CXSMILES | [Mg].II.ClC(C)C.[CH3:8][O:9][Si](OC)(OC)OC.CO.C([Si:22]([CH:28]([CH3:30])[CH3:29])([CH:25]([CH3:27])[CH3:26])[O:23][CH3:24])(C)C>COC(C)(C)C>[CH:25]([Si:22]([CH:28]([CH3:30])[CH3:29])([O:9][CH3:8])[O:23][CH3:24])([CH3:27])[CH3:26] | 
| Name | |
| Quantity | 
                                                                                    24.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Mg]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    II                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.1 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    61.9 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CO[Si](OC)(OC)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    75.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    140 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    COC(C)(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)[Si](OC)(C(C)C)C(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    COC(C)(C)C                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                with stirring, to the first mixture at a rate                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added dropwise                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to maintain a moderate reflux                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                After addition of the solution                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to reflux for six more hours                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the mixture was stirred for a few minutes                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the resulting precipitate was removed by filtration                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                After washing the filter cake with several portions of methyl-tert-butylether                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                the solvent was distilled from the combined filtrates                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                theoretical yield) which                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C(C)(C)[Si](OC)(OC)C(C)C                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |